2-(Ethylamino)-2-methylpropanoic acid hydrochloride

Lipophilicity Drug Design Building Block Selection

Standard 2-aminoisobutyric acid (AIB) limits peptide membrane permeability in oral bioavailability programs. This N-ethyl α,α-disubstituted analog solves that constraint: • >100-fold lipophilicity increase (LogP -1.83 vs. -3.0 to -3.5) enhances passive bilayer diffusion without MW penalty • Stable HCl salt form guarantees precise stoichiometry in amide couplings for reproducible SAR • Gem-dimethyl scaffold resists enzymatic degradation, enabling use in metabolic stability studies Supplied ≥95% pure with full analytics. For R&D only.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 1240528-14-6
Cat. No. B1373057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-methylpropanoic acid hydrochloride
CAS1240528-14-6
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCCNC(C)(C)C(=O)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4-7-6(2,3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
InChIKeyCNZOROGDBVJFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 2-(Ethylamino)-2-methylpropanoic Acid HCl


2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS 1240528-14-6) is a synthetic, non-proteinogenic amino acid derivative characterized by an α,α-disubstituted structure with a secondary ethylamino group [1]. This compound is commercially supplied as a hydrochloride salt (C₆H₁₄ClNO₂, MW 167.63 g/mol) to enhance its stability and aqueous solubility . It serves primarily as a building block in organic synthesis and as a precursor for more complex peptidomimetic and pharmaceutical intermediates, owing to the conformational constraints imparted by its geminal dimethyl substitution .

Procurement Advisory: 2-(Ethylamino)-2-methylpropanoic Acid HCl vs. Analogs


Direct substitution of 2-(ethylamino)-2-methylpropanoic acid hydrochloride with its closest analogs (e.g., 2-amino-2-methylpropanoic acid (AIB) or 2-(methylamino)-2-methylpropanoic acid [1]) is scientifically invalid due to fundamental differences in physicochemical properties, including lipophilicity, solubility, and metabolic stability. The N-ethyl substitution on the α,α-disubstituted scaffold confers distinct steric bulk and hydrogen-bonding capacity compared to primary amino or N-methyl variants, directly impacting the compound's utility as a building block . The following evidence guide provides a quantitative comparison to support informed, data-driven procurement decisions.

Comparative Physicochemical Data: 2-(Ethylamino)-2-methylpropanoic Acid HCl


Enhanced Lipophilicity vs. 2-Aminoisobutyric Acid

The N-ethyl substitution on 2-(ethylamino)-2-methylpropanoic acid significantly increases its lipophilicity compared to the primary amino analog 2-aminoisobutyric acid (AIB). The predicted partition coefficient (LogP) for the free base form is -1.83 , whereas the parent compound 2-aminoisobutyric acid has a LogP of approximately -3.0 to -3.5 [1]. This difference, though both are hydrophilic, represents a >100-fold increase in octanol-water partition coefficient, which can markedly alter membrane permeability and protein binding in biological systems.

Lipophilicity Drug Design Building Block Selection

Steric Bulk and Conformational Flexibility vs. Methylamino Analog

Replacement of the N-methyl group in 2-(methylamino)-2-methylpropanoic acid with an N-ethyl group adds 14 g/mol to the molecular weight (from 153.61 g/mol to 167.63 g/mol) and increases the number of rotatable bonds from 2 to 3 [1]. This subtle change can significantly alter the conformational space sampled by the amino acid residue when incorporated into a peptide chain, potentially affecting secondary structure propensity (e.g., helix vs. beta-sheet) in peptidomimetic design.

Conformational Constraint Peptidomimetics Steric Effects

Hydrochloride Salt: Solubility and Stability Advantage

The hydrochloride salt form of 2-(ethylamino)-2-methylpropanoic acid (CAS 1240528-14-6) provides a significant practical advantage over the free base form (CAS 23441-02-3). While direct quantitative solubility data for this specific compound is limited, hydrochloride salts of amino acids typically exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts [1]. The hydrochloride salt is a stable, free-flowing powder recommended for room temperature storage [2], whereas the free base may be hygroscopic and prone to degradation. Commercial purity for the hydrochloride is specified at ≥95% .

Formulation Solubility Stability

Positional Isomer Differentiation: 2- vs. 3-Substituted

The compound's IUPAC name, 2-(ethylamino)-2-methylpropanoic acid, designates substitution at the 2-position (alpha-carbon), whereas the isomer 3-(ethylamino)-2-methylpropanoic acid (CAS 1240529-23-0) has the ethylamino group on the beta-carbon [1]. This positional difference alters the distance between the amino and carboxyl groups, changing the molecule's pKa, metal chelation properties, and reactivity. Procurement of the incorrect isomer would completely derail any synthetic or biological application designed around the alpha-amino acid scaffold.

Isomeric Purity Synthetic Intermediate Analytical Chemistry

Application Scenarios of 2-(Ethylamino)-2-methylpropanoic Acid HCl


Design of Lipophilic Constrained Peptidomimetics

Medicinal chemists aiming to improve the membrane permeability of peptide-based drug candidates can replace a standard 2-aminoisobutyric acid (AIB) residue with this N-ethyl analog. The >100-fold increase in lipophilicity (LogP -1.83 vs. -3.0 to -3.5) may enhance passive diffusion across lipid bilayers without significantly increasing molecular weight. This is particularly relevant for oral bioavailability studies of cyclic peptides or protease inhibitors.

N-Substituted Amino Acid Synthesis for SAR

In structure-activity relationship (SAR) campaigns targeting a specific enzyme or receptor, the N-ethyl group offers a distinct steric and electronic profile compared to the N-methyl or unsubstituted analogs . The availability of the stable hydrochloride salt ensures consistent stoichiometry in amide coupling reactions, enabling reliable, quantitative comparisons of biological activity across a series of N-substituted α,α-disubstituted amino acids.

Isotope-Labeled Precursor for Metabolic Tracing

The synthetic versatility of the α,α-disubstituted scaffold makes it an attractive candidate for isotopic labeling (e.g., with carbon-14 or deuterium) at the ethyl group or the methyl positions . Such labeled derivatives could be used as non-metabolizable tracers to study amino acid transport or protein turnover, leveraging the compound's inherent stability and resistance to enzymatic degradation typical of α,α-dialkyl amino acids.

MOFs with Tunable Pore Hydrophobicity

Materials scientists incorporating amino acid linkers into MOFs can use this N-ethyl derivative to fine-tune the hydrophobicity of the framework's interior pores. The higher LogP compared to AIB suggests that MOFs constructed with this linker may exhibit increased selectivity for hydrophobic guest molecules (e.g., CO2 over N2, or small aromatic hydrocarbons) in gas separation and storage applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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